molecular formula C20H19BrO8 B11060092 (4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone

(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone

Cat. No.: B11060092
M. Wt: 467.3 g/mol
InChI Key: CIBNEMZCWYHNPO-UHFFFAOYSA-N
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Description

(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including bromine, methoxy, and oxirane, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

The synthesis of (4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the bromination of 6,7-dimethoxy-1,3-benzodioxole, followed by the formation of the oxirane ring through an epoxidation reaction. The final step involves the coupling of the brominated benzodioxole with the epoxidized dimethoxyphenyl compound under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and high-throughput screening.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, leading to the formation of a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone exerts its effects involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atom and methoxy groups also contribute to the compound’s reactivity and ability to participate in various chemical reactions.

Comparison with Similar Compounds

Compared to other similar compounds, (4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone stands out due to its unique combination of functional groups. Similar compounds include:

    6,7-Dimethoxy-1,3-benzodioxole: Lacks the bromine and oxirane functionalities.

    3,4-Dimethoxyphenyl oxirane: Lacks the benzodioxole moiety.

    4-Bromo-6,7-dimethoxy-1,3-benzodioxole: Lacks the oxirane ring

Properties

Molecular Formula

C20H19BrO8

Molecular Weight

467.3 g/mol

IUPAC Name

(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone

InChI

InChI=1S/C20H19BrO8/c1-23-10-6-5-9(7-11(10)24-2)15-18(29-15)14(22)12-13(21)17-20(28-8-27-17)19(26-4)16(12)25-3/h5-7,15,18H,8H2,1-4H3

InChI Key

CIBNEMZCWYHNPO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(O2)C(=O)C3=C(C(=C4C(=C3Br)OCO4)OC)OC)OC

Origin of Product

United States

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